molecular formula C6H12ClNO4S2 B1435958 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride CAS No. 1699674-31-1

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride

Cat. No.: B1435958
CAS No.: 1699674-31-1
M. Wt: 261.8 g/mol
InChI Key: WUGPUVSPSYYYII-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H12ClNO4S2 It is widely used in various scientific research fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is unique due to its dual sulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1-methylsulfonylpiperidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-6(3-5-8)14(7,11)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGPUVSPSYYYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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